6-Trifluoromethylbiphenyl-3-ol

Description

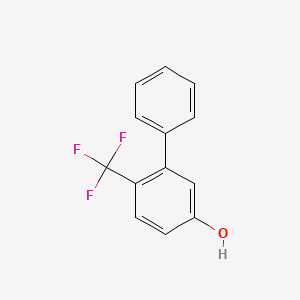

6-Trifluoromethylbiphenyl-3-ol (CAS: Not explicitly listed in evidence) is a fluorinated biphenyl derivative featuring a hydroxyl (-OH) group at the 3-position and a trifluoromethyl (-CF₃) group at the 6-position of the biphenyl scaffold. This compound combines the lipophilic nature of the trifluoromethyl group with the hydrogen-bonding capability of the hydroxyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

3-phenyl-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)12-7-6-10(17)8-11(12)9-4-2-1-3-5-9/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJSIWCZRMIOMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280052 | |

| Record name | 6-(Trifluoromethyl)[1,1′-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214364-82-5 | |

| Record name | 6-(Trifluoromethyl)[1,1′-biphenyl]-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214364-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)[1,1′-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethylbiphenyl-3-ol typically involves the introduction of the trifluoromethyl group into the biphenyl structure. One common method is the radical trifluoromethylation of biphenyl derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-free oxidative trifluoromethylation methods with reagents like sodium trifluoromethanesulfinate (CF3SO2Na) has also been explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethylbiphenyl-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the biphenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under acidic conditions.

Major Products Formed

Oxidation: Formation of trifluoromethylbiphenyl ketones or aldehydes.

Reduction: Formation of reduced biphenyl derivatives.

Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

6-Trifluoromethylbiphenyl-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Trifluoromethylbiphenyl-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations:

- Backbone Diversity : Unlike this compound’s biphenyl system, analogues like 3-Trifluoromethylpyridine (pyridine backbone) and 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol (benzoisoxazole) exhibit distinct heterocyclic cores, influencing electronic properties and steric bulk .

- Substituent Positioning : The trifluoromethyl and hydroxyl groups’ positions vary significantly. For example, 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol shares the -CF₃ and -OH groups but incorporates a fused furan ring, which may enhance rigidity and alter solubility .

Physicochemical and Functional Differences

Solubility and Reactivity:

- The biphenyl scaffold in this compound likely offers greater hydrophobicity compared to pyridine or benzoisoxazole derivatives, affecting membrane permeability in biological systems.

- The hydroxyl group’s position (3-position in biphenyl vs. 6-position in benzoisoxazole) may alter hydrogen-bonding interactions, impacting binding affinity in receptor-ligand applications .

Stability:

- Fluorinated heterocycles like 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol may exhibit higher thermal stability due to their fused-ring systems compared to biphenyl derivatives .

Biological Activity

6-Trifluoromethylbiphenyl-3-ol is an organic compound characterized by a trifluoromethyl group attached to a biphenyl structure with a hydroxyl group at the third position. Its unique structure contributes to its potential biological activities, which have been the focus of various research studies.

Chemical Structure

- Molecular Formula : C13H9F3O

- CAS Number : 1214364-82-5

Synthesis Methods

The synthesis of this compound typically involves:

- Radical Trifluoromethylation : Using trifluoromethyl iodide (CF3I) and radical initiators like azobisisobutyronitrile (AIBN) under UV light.

- Oxidative Trifluoromethylation : Employing sodium trifluoromethanesulfinate (CF3SO2Na) for industrial applications, enhancing efficiency in production processes .

The biological activity of this compound is attributed to its interaction with biological membranes and proteins, facilitated by the lipophilicity imparted by the trifluoromethyl group. This interaction can modulate enzymatic activities and signaling pathways, influencing various biological processes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further studies in the development of antimicrobial agents. The specific mechanisms through which it exerts these effects are still under investigation, but preliminary results suggest it may disrupt microbial cell membranes or inhibit key metabolic pathways .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, suggesting that it may interfere with cancer cell growth and survival mechanisms. The exact pathways involved are yet to be fully elucidated, but its effect on signaling pathways related to cell cycle regulation is a key area of interest .

Case Study 1: Anticancer Activity

A study investigating the effects of this compound on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation at micromolar concentrations. The study highlighted its potential as a lead compound in the development of novel anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another research effort, this compound was tested against several bacterial strains. Results indicated that it possessed notable antibacterial activity, particularly against Gram-positive bacteria. This finding supports its potential application in treating bacterial infections .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other trifluoromethyl-substituted biphenyl compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Trifluoromethylbiphenyl-2-ol | Hydroxyl group at position 2 | Moderate anticancer activity |

| 2-Trifluoromethylbiphenyl-4-ol | Hydroxyl group at position 4 | Antimicrobial properties |

| 3-Trifluoromethylbiphenyl-5-ol | Hydroxyl group at position 5 | Limited biological studies |

This table illustrates how variations in the position of functional groups can lead to differences in biological activity among similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.